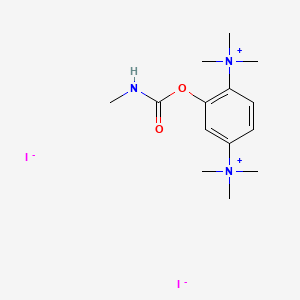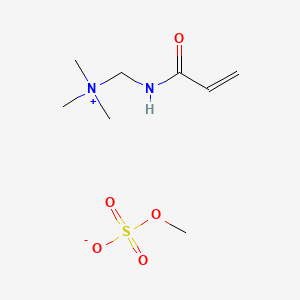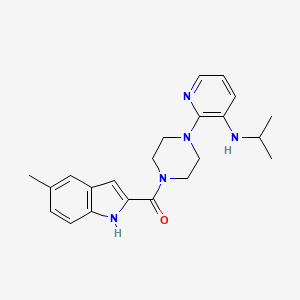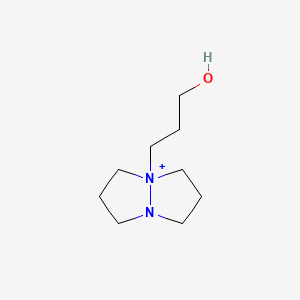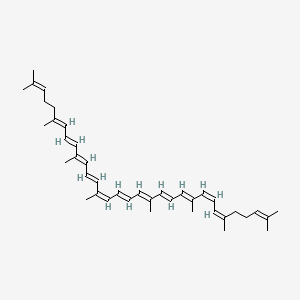
2,3-Dihydrocyclopenta(b)thiochromen-9(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrocyclopenta(b)thiochromen-9(1H)-one is an organic compound that belongs to the class of thiochromenes. Thiochromenes are sulfur-containing heterocyclic compounds that have a wide range of applications in medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrocyclopenta(b)thiochromen-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene and sulfur-containing reagents in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
化学反応の分析
Types of Reactions
2,3-Dihydrocyclopenta(b)thiochromen-9(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiochromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted thiochromenes with different functional groups.
科学的研究の応用
2,3-Dihydrocyclopenta(b)thiochromen-9(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2,3-Dihydrocyclopenta(b)thiochromen-9(1H)-one involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Thiochromene: A simpler analog without the cyclopentane ring.
Benzothiophene: A related sulfur-containing heterocycle with a fused benzene ring.
Thioindigo: A sulfur-containing compound with a different ring structure.
Uniqueness
2,3-Dihydrocyclopenta(b)thiochromen-9(1H)-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
4734-86-5 |
|---|---|
分子式 |
C12H10OS |
分子量 |
202.27 g/mol |
IUPAC名 |
2,3-dihydro-1H-cyclopenta[b]thiochromen-9-one |
InChI |
InChI=1S/C12H10OS/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2 |
InChIキー |
YCIXDJLOGWIVSZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)SC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
